

Introduction to Trifluoromethylsulfonyl Anilines

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Compound of Interest

Compound Name: 4-(Trifluoromethylsulfonyl)aniline

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The aniline scaffold is a cornerstone in modern chemistry, serving as a precursor to a vast array of dyes, polymers, and pharmaceuticals.^[1] The strategic modification of the aniline ring with potent functional groups is a key strategy for modulating molecular properties. The introduction of a trifluoromethylsulfonyl group (-SO₂CF₃), often referred to as a "triflyl" group, imparts a unique and powerful set of characteristics to the parent aniline molecule.

The triflyl group is one of the strongest electron-withdrawing groups in organic chemistry.^[2] This property profoundly influences the electron density of the aromatic ring and the basicity of the amino group, thereby altering the molecule's reactivity, metabolic stability, and binding interactions with biological targets.^[2] The trifluoromethyl moiety (-CF₃) specifically enhances lipophilicity and can improve pharmacokinetic profiles, making these compounds highly valuable intermediates in medicinal chemistry and agrochemical development.^{[2][3][4]} This guide will dissect the nomenclature, properties, synthesis, and applications of the isomers of (trifluoromethylsulfonyl)aniline, with a primary focus on the most commercially significant isomer, **4-(trifluoromethylsulfonyl)aniline**.

Nomenclature and Isomerism

The chemical formula CF₃SO₂C₆H₄NH₂ describes a benzene ring substituted with both an amino group (-NH₂) and a trifluoromethylsulfonyl group (-SO₂CF₃). The relative positions of these two groups give rise to three distinct structural isomers.

IUPAC Naming Convention

According to IUPAC nomenclature rules, the parent molecule is identified as "aniline".^[5] The -SO₂CF₃ group is treated as a substituent and is named " (trifluoromethylsulfonyl)". A numerical

locant is used to indicate its position on the benzene ring relative to the amino group, which is assigned position '1'.

The Primary Isomer: 4-(Trifluoromethylsulfonyl)aniline

The most widely studied and utilized isomer is the para-substituted compound.

- Systematic IUPAC Name: **4-(Trifluoromethylsulfonyl)aniline**^{[2][6][7][8]}
- Common Synonyms: p-(Trifluoromethylsulfonyl)aniline, 4-Aminophenyl trifluoromethyl sulfone, 4-Aminophenyl trifluoromethyl sulphone.^{[2][6][9]}
- Key Identifiers:
 - CAS Number: 473-27-8^{[2][6][7]}
 - Molecular Formula: C₇H₆F₃NO₂S^{[6][7]}
 - Molecular Weight: 225.19 g/mol ^[7]

Ortho and Meta Isomers

While less common, the ortho and meta isomers are also important for structural diversity in synthesis programs. Their IUPAC names are:

- Ortho Isomer: 2-(Trifluoromethylsulfonyl)aniline
- Meta Isomer: 3-(Trifluoromethylsulfonyl)aniline

The structural differences between these isomers are depicted below.

4-(Trifluoromethylsulfonyl)aniline (Para)

para

3-(Trifluoromethylsulfonyl)aniline (Meta)

meta

2-(Trifluoromethylsulfonyl)aniline (Ortho)

ortho

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Caption: Structural isomers of (Trifluoromethylsulfonyl)aniline.

Physicochemical and Spectroscopic Properties

The properties of **4-(Trifluoromethylsulfonyl)aniline** are well-documented, reflecting its status as a stable, crystalline solid. The potent electron-withdrawing nature of the triflyl group results in a significantly lower pKa compared to aniline, indicating reduced basicity of the amino group.

Physical and Chemical Properties

Property	Value	Source(s)
Appearance	Faint brown to faint orange solid/powder	[2][6]
Melting Point	96 °C	[6][9]
Boiling Point (Predicted)	317.8 ± 42.0 °C at 760 mmHg	[6][9]
Density (Predicted)	1.502 ± 0.06 g/cm ³	[6][9]
pKa (Predicted)	-0.01 ± 0.10	[6][9]
Storage Temperature	2-8°C	[6][9]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **4-(Trifluoromethylsulfonyl)aniline**. Key identifiers include:

- InChI Key: GNVFCXUZQGCPB-UHFFFAOYSA-N[6][10]
- SMILES: Nc1ccc(cc1)S(=O)(=O)C(F)(F)F

Spectroscopic data, including ¹H NMR, ¹³C NMR, ¹⁵N NMR, FTIR, and Mass Spectrometry, are available through various chemical databases and are essential for quality control in a research or manufacturing setting.[10]

Synthesis and Reaction Mechanisms

The synthesis of trifluoromethylsulfonyl anilines typically involves the reaction of an aniline precursor with a triflylating agent. The choice of starting material and reaction conditions dictates the isomeric outcome.

General Synthetic Strategy

A common route to N-substituted triflamides involves the reaction of an amine with trifluoromethanesulfonyl chloride (TfCl) or trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base.[11] For aryl triflones like **4-(Trifluoromethylsulfonyl)aniline**, the synthesis

is more complex, often starting from a pre-functionalized benzene ring, for example, via oxidation of the corresponding sulfide.

A plausible and widely referenced pathway involves the following conceptual steps:

- Starting Material: 4-Nitrothiophenol.
- Trifluoromethylation: Reaction with a trifluoromethyl source to form 4-nitrophenyl trifluoromethyl sulfide.
- Oxidation: Oxidation of the sulfide to the corresponding sulfone.
- Reduction: Reduction of the nitro group to an amine to yield the final product.

This multi-step process ensures the correct placement and oxidation state of the key functional groups.

Detailed Experimental Protocol: Synthesis of 4-(Trifluoromethylsulfonyl)aniline

The following protocol is a representative example and should be performed by trained chemists with appropriate safety precautions.

Objective: To synthesize **4-(Trifluoromethylsulfonyl)aniline** from 4-nitro-1-(trifluoromethylthio)benzene.

Step 1: Oxidation of the Sulfide to Sulfone

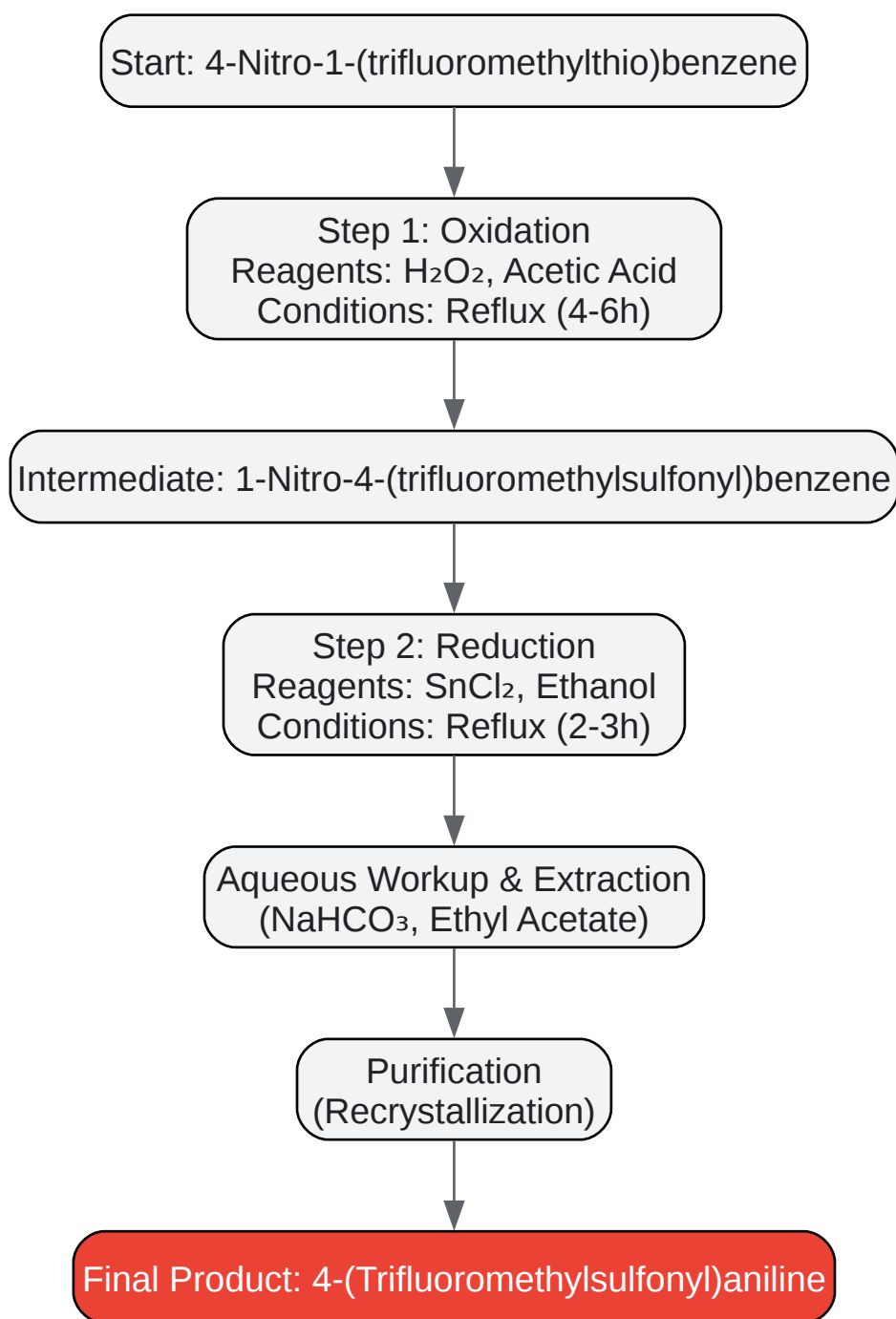
- In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of 4-nitro-1-(trifluoromethylthio)benzene in 50 mL of glacial acetic acid.
- Carefully add 25 mmol of 30% hydrogen peroxide to the solution.
- Heat the reaction mixture to reflux (approximately 110-120°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Causality: The strong oxidizing conditions are necessary to convert the sulfide (-S-) to the sulfone (-SO₂-). Acetic acid serves as a solvent that is stable to oxidation.

- After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
- The solid product, 1-nitro-4-(trifluoromethylsulfonyl)benzene, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction of the Nitro Group

- In a 500 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend 8 mmol of the dried 1-nitro-4-(trifluoromethylsulfonyl)benzene and 40 mmol of tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) in 100 mL of absolute ethanol.
- Heat the mixture to reflux (approximately 78°C) with vigorous stirring for 2-3 hours. The reaction should become clear as the starting material is consumed.
 - Causality: Tin(II) chloride is a classical and effective reducing agent for converting aromatic nitro groups to amines. The acidic conditions generated in situ facilitate the reduction.
- Cool the reaction to room temperature and carefully neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~ 8 .
- Extract the product into ethyl acetate (3 x 75 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude solid by recrystallization from an ethanol/water mixture to obtain **4-(Trifluoromethylsulfonyl)aniline** as a crystalline solid.
 - Self-Validation: The identity and purity of the final product must be confirmed by melting point analysis and spectroscopic methods (NMR, MS) and compared against reference data.[\[10\]](#)

Visualization of Synthesis Workflow



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Caption: A representative workflow for the synthesis of **4-(Trifluoromethylsulfonyl)aniline**.

Applications in Research and Drug Development

The unique electronic properties and enhanced metabolic stability conferred by the triflyl group make **4-(Trifluoromethylsulfonyl)aniline** a valuable building block in modern chemistry.[2]

- **Pharmaceutical Synthesis:** It serves as a key intermediate for active pharmaceutical ingredients (APIs).[12] The strong electron-withdrawing nature can be used to tune the pKa of adjacent functional groups or to activate the aromatic ring for nucleophilic aromatic substitution. The trifluoromethyl group is a bioisostere for other groups and is found in numerous FDA-approved drugs, highlighting its importance in modulating drug properties.[4] [13]
- **Agrochemicals:** Similar to pharmaceuticals, the triflyl group can enhance the efficacy and environmental persistence of pesticides and herbicides.[2]
- **Organic Synthesis Reagent:** Derivatives of this compound, such as N-phenyl-bis(trifluoromethanesulfonimide) (a triflating agent), are widely used in organic synthesis.[14] [15] While not a direct application of the title compound, it showcases the utility of the core chemical scaffold.

Safety and Handling

4-(Trifluoromethylsulfonyl)aniline is classified as an irritant and requires careful handling in a laboratory setting.[6]

GHS Information	Hazard Codes and Statements
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data sourced from multiple chemical suppliers.[6][8]

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

4-(Trifluoromethylsulfonyl)aniline is the standard IUPAC name for the para-isomer of the chemical structure CF3SO2C6H4NH2, a compound of significant interest in synthetic and medicinal chemistry. Its value is derived from the powerful electron-withdrawing and lipophilic properties of the trifluoromethylsulfonyl group, which profoundly influences its chemical behavior and makes it an important precursor for developing advanced materials, pharmaceuticals, and agrochemicals. A thorough understanding of its nomenclature, properties, and safe handling is essential for its effective application in research and development.

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